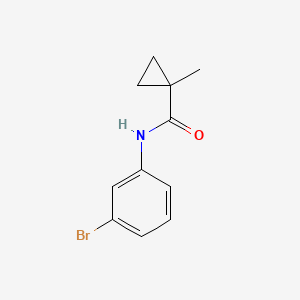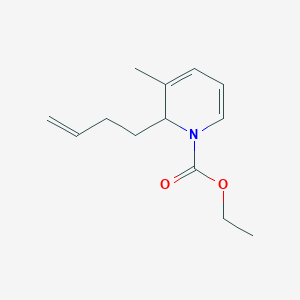
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl ester group, a but-3-en-1-yl chain, and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate typically involves the reaction of 3-methylpyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper salts can be employed to facilitate the reactions, and the use of automated systems ensures precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-methylpyridine-1(2H)-carboxylate: Lacks the but-3-en-1-yl chain, resulting in different chemical properties and reactivity.
But-3-en-1-yl 3-methylpyridine-1(2H)-carboxylate:
3-Methylpyridine-1(2H)-carboxylate derivatives: Various substitutions on the pyridine ring can lead to a wide range of biological activities and industrial uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
99240-26-3 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl 2-but-3-enyl-3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-9-12-11(3)8-7-10-14(12)13(15)16-5-2/h4,7-8,10,12H,1,5-6,9H2,2-3H3 |
Clé InChI |
ZEEGUCJALRBLFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC=C(C1CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


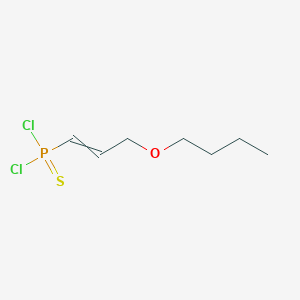
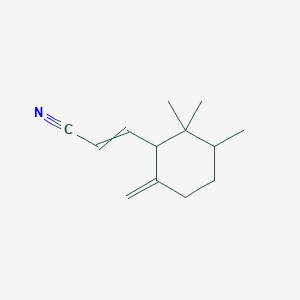
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
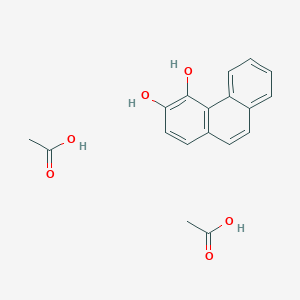
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
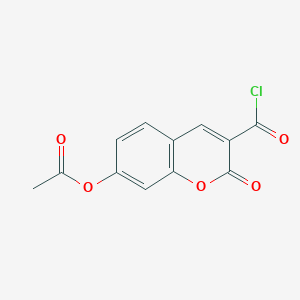
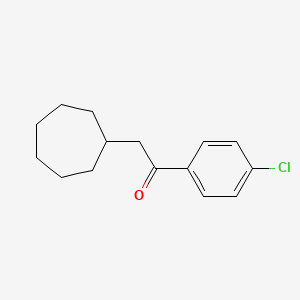
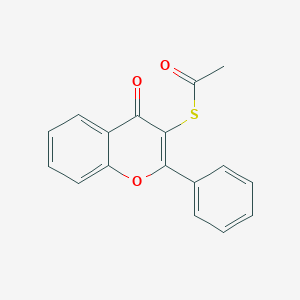
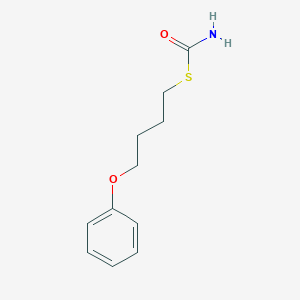
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)

